molecular formula C20H17N5O4 B2563593 N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326919-93-0

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2563593
CAS No.: 1326919-93-0
M. Wt: 391.387
InChI Key: NIVUVKIEAQQKNM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that features multiple functional groups, including oxazole, oxadiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include acetyl chloride, sulfuric acid, and nitric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, acetyl chloride, and nitric acid . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 5 methyl 1 2 oxazol 3 yl 2 5 3 3 methylphenyl 1 2 4 oxadiazol 5 yl 2 oxo 1 2 dihydropyridin 1 yl}acetamide}

This structure incorporates multiple pharmacophores that may contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives containing oxazole and oxadiazole moieties exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines. Studies show that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties : The compound has been noted for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring is often linked with enhanced antibacterial effects .
  • Antiparasitic Effects : Some derivatives have shown efficacy against parasitic infections such as leishmaniasis and malaria, indicating potential for use in treating parasitic diseases .
  • Neuroprotective Potential : Research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative disorders like Alzheimer's disease .

The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity

Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For instance:

  • Inhibition of carbonic anhydrase and histone deacetylases has been documented .
  • Compounds have shown inhibitory activity against human deacetylase Sirtuin 2 (HDSirt2), which is implicated in various cancers .

2. Induction of Apoptosis

Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

3. Antioxidant Activity

Some derivatives have demonstrated significant antioxidant properties through radical scavenging activities, which may contribute to their protective effects against oxidative stress-related damage in cells .

Case Studies

Several studies have highlighted the biological activity of compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide:

StudyFindings
Study 1 Investigated the cytotoxic effects on HeLa and CaCo-2 cell lines; IC50 values indicated potent activity with values < 50 µM for several derivatives .
Study 2 Evaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls .
Study 3 Assessed neuroprotective effects in a mouse model of Alzheimer's disease; results indicated a reduction in amyloid plaque formation .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-12-4-3-5-14(8-12)19-22-20(29-24-19)15-6-7-18(27)25(10-15)11-17(26)21-16-9-13(2)28-23-16/h3-10H,11H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVUVKIEAQQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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